Pregnanetriol-d4

LC-MS/MS Matrix effects Isotope dilution

Pregnanetriol-d4 (5β-pregnan-3α,17α,20α-triol-20,21,21,21-d4) is a deuterium-labeled isotopologue of pregnanetriol, a urinary metabolite of 17α-hydroxyprogesterone used as a diagnostic biomarker for congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. The compound incorporates four deuterium atoms at the C-20 and C-21 positions, producing a +4 Da mass shift that enables its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS and GC-MS assays.

Molecular Formula C21H36O3
Molecular Weight 340.5 g/mol
Cat. No. B12430390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregnanetriol-d4
Molecular FormulaC21H36O3
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O
InChIInChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1/i1D3,13D
InChIKeySCPADBBISMMJAW-QQGSCTBASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pregnanetriol-d4 for LC-MS/MS Quantification: A Deuterated Internal Standard for Steroid Analysis


Pregnanetriol-d4 (5β-pregnan-3α,17α,20α-triol-20,21,21,21-d4) is a deuterium-labeled isotopologue of pregnanetriol, a urinary metabolite of 17α-hydroxyprogesterone used as a diagnostic biomarker for congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency . The compound incorporates four deuterium atoms at the C-20 and C-21 positions, producing a +4 Da mass shift that enables its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS and GC-MS assays . Unlike non-deuterated pregnanetriol, which serves as the target analyte, Pregnanetriol-d4 functions exclusively as a tracer for correcting analytical variability in steroid quantification workflows .

Why Pregnanetriol-d4 Cannot Be Substituted with Generic Non-Deuterated Internal Standards


In LC-ESI-MS/MS quantification of urinary steroids, substituting a deuterated internal standard such as Pregnanetriol-d4 with a non-deuterated structural analog introduces systematic quantitative bias that cannot be corrected through post-acquisition normalization. Deuterated SIL-ISs exhibit nearly identical physicochemical properties—including extraction recovery, ionization response, and chromatographic behavior—to the unlabeled analyte, thereby providing superior compensation for matrix effects that vary across sample lots [1]. In contrast, studies comparing deuterated (²H) versus ¹³C/¹⁵N-labeled ISs have demonstrated that deuterium labeling may itself produce a retention time shift relative to the analyte, which, if unaccounted for in method validation, can diminish matrix effect compensation and generate negatively biased results (e.g., −38.4% spike accuracy bias observed for deuterated 2MHA-²H₇ versus ¹³C₆ IS) [2]. For pregnanetriol quantification specifically, non-deuterated analogs lack the precise mass shift required to resolve endogenous analyte signal from internal standard signal, making isotopic interference and cross-talk unavoidable without deuterium labeling [1].

Pregnanetriol-d4 Quantitative Differentiation Evidence: Comparator-Based Performance Data


Matrix Effect Compensation: Deuterated vs. Non-Deuterated Internal Standard Quantitative Bias

Systematic comparison of deuterated (²H) versus ¹³C/¹⁵N-labeled internal standards in urinary LC-ESI-MS/MS assays demonstrates that deuterated SIL-ISs may exhibit differential ion suppression relative to the analyte, leading to quantitative bias. For 2-methylhippuric acid (2MHA), concentrations generated using 2MHA-²H₇ were on average 59.2% lower than those generated using 2MHA-¹³C₆ [1]. Spike accuracy testing revealed a −38.4% bias for 2MHA-²H₇, whereas no significant bias was observed for 2MHA-¹³C₆ [1]. This class-level inference establishes that deuterium labeling, while enabling isotope dilution, requires careful validation of co-elution and matrix effect compensation relative to the specific analyte [1].

LC-MS/MS Matrix effects Isotope dilution Quantitative bias

Isotopic Interference Mitigation: +4 Da vs. +2 Da Deuterium Labeling for MS Cross-Talk Reduction

To minimize MS cross-talk (signal contribution from the internal standard into the analyte channel, and vice versa), stable isotope-labeled internal standards should ideally exhibit a mass difference of 4–5 Da relative to the unlabeled analyte [1]. Pregnanetriol-d4, with its +4 Da mass shift achieved through four deuterium substitutions, satisfies this design criterion. In contrast, doubly deuterated internal standards (+2 Da) are documented to be susceptible to interference from naturally occurring isotopes of the analyte, which can compromise assay linearity and accuracy [2]. Clinical biochemistry studies have demonstrated that naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurements, requiring careful concentration optimization to maintain linearity over the required range [2].

Isotopic interference Mass spectrometry Cross-talk Internal standard design

Method Validation Linearity and Precision: Pregnanetriol-d4 in Urinary Steroid LC-MS/MS

A validated LC-MS/MS method employing Pregnanetriol-d4 as an internal standard for urinary matrix quantification has been established, with documented linearity across 1–500 ng/mL (R² >0.99) and intra-/inter-day precision below 10% coefficient of variation . While this data does not include a direct head-to-head comparison with alternative internal standards under identical conditions, it provides a validated performance baseline for method development and procurement evaluation . The >98% isotopic purity specification (confirmed by LC-MS) ensures minimal contribution from unlabeled species to the analyte signal, a critical quality attribute for SIL-IS procurement .

Method validation Linearity Precision Urinary steroids

Deuterium Position and Hydrogen-Deuterium Exchange Stability: Non-Exchangeable Site Labeling

The analytical utility of a deuterated internal standard depends critically on the positioning of deuterium labels on non-exchangeable sites. Deuterium atoms located on exchangeable positions (e.g., hydroxyl protons, amine protons) can undergo hydrogen-deuterium exchange with protic solvents during sample preparation or storage, leading to gradual loss of isotopic label and compromised quantification accuracy . Pregnanetriol-d4 incorporates deuterium at the C-20 and C-21 carbon positions, which are non-exchangeable sites. In contrast, deuterated analogs labeled on hydroxyl groups (exchangeable positions) are documented to exhibit label instability under aqueous conditions, requiring re-analysis for chemical purity after extended storage [1]. The compound is specified as stable if stored under recommended conditions, with a recommendation to re-analyze for chemical purity after three years [1].

Deuterium exchange Isotopic stability SIL-IS design Storage stability

Recovery and Ionization Consistency: Deuterated SIL-IS vs. Structural Analog Internal Standards

Deuterated internal standards exhibit extraction recovery, ionization response, and matrix effect behavior that are nearly identical to the unlabeled analyte, a property that structural analog internal standards (e.g., chemically similar but non-isotopic compounds) cannot consistently achieve [1]. This near-identity improves the accuracy of quantification methods by normalizing sample-to-sample variability in sample preparation and instrument response [1]. While SIL internal standards are the preferred choice in bioanalytical LC-MS, deuterium-labeled compounds may demonstrate unexpected behavior such as different retention times or recoveries compared to the analyte, underscoring the importance of method-specific validation [2]. Unlike structural analogs, which require demonstration of equivalent extraction and ionization behavior across diverse sample matrices, SIL-ISs such as Pregnanetriol-d4 provide a priori expectation of matched physicochemical properties [1].

Extraction recovery Ionization efficiency SIL-IS Structural analog

Pregnanetriol-d4 (+4 Da) vs. Pregnanetriol-d5 (+5 Da): Mass Shift Comparison for Quantitative Steroid Profiling

Both Pregnanetriol-d4 (+4 Da) and Pregnanetriol-d5 (+5 Da) are commercially available deuterated internal standards for pregnanetriol quantification by LC-MS/MS . Both compounds satisfy the recommended 4–5 Da mass difference threshold for minimizing MS cross-talk between analyte and internal standard channels [1]. No published head-to-head comparison of Pregnanetriol-d4 versus Pregnanetriol-d5 under identical analytical conditions was identified in the accessible literature. The selection between d4 and d5 analogs may be influenced by factors including commercial availability, cost, isotopic purity specifications, and compatibility with existing laboratory validated methods .

Deuterated analogs Mass spectrometry Pregnanetriol-d5 Isotope selection

Pregnanetriol-d4: Best Application Scenarios for Steroid Quantification and Clinical Diagnostics


Quantitative LC-MS/MS Analysis of Urinary Pregnanetriol for Congenital Adrenal Hyperplasia (CAH) Diagnosis

Pregnanetriol-d4 is optimally deployed as a deuterated internal standard in validated LC-MS/MS methods for urinary pregnanetriol quantification, supporting clinical diagnosis and monitoring of 21-hydroxylase deficiency in congenital adrenal hyperplasia (CAH). The method linearity (R² >0.99 across 1–500 ng/mL) and precision (<10% CV) established using this internal standard provide a validated foundation for clinical laboratory implementation . The +4 Da mass shift ensures adequate separation from endogenous pregnanetriol signal while satisfying the recommended 4–5 Da threshold for minimizing MS cross-talk interference [1].

Metabolomics and Steroid Profiling Studies Requiring High Quantitative Accuracy Across Complex Biological Matrices

For targeted metabolomics and steroid profiling studies involving complex biological matrices (urine, plasma, tissue homogenates), Pregnanetriol-d4 provides the near-identical extraction recovery and ionization response characteristic of deuterated SIL-ISs, enabling normalization of matrix-induced variability that structural analog internal standards cannot reliably achieve . The non-exchangeable positioning of deuterium at C-20/C-21 carbon sites ensures label stability during aqueous sample preparation and long-term storage, avoiding quantification drift associated with hydroxyl-labeled deuterated compounds [1].

Drug Development and Pharmacokinetic Studies Involving Progesterone Metabolite Quantification

In pharmaceutical development workflows quantifying progesterone metabolites, Pregnanetriol-d4 serves as a tracer for accurate quantitation during the drug development process, a primary application for stable heavy isotopes incorporated into drug molecules . The compound enables isotope dilution mass spectrometry for assessing metabolic pathways and pharmacokinetic parameters of progesterone-derived therapeutics, with the deuterium label providing the necessary mass discrimination for multi-analyte steroid panels.

Endocrine Disorder Research Requiring Longitudinal Urinary Steroid Monitoring

Research studies involving longitudinal monitoring of urinary steroid excretion in endocrine disorders—including adrenal tumors, gestational trophoblastic disease, and conditions of hyperandrogenism—benefit from Pregnanetriol-d4 as an internal standard that compensates for inter-day analytical variability. The validated intra- and inter-day precision (<10% CV) supports reliable quantification across extended study timeframes, enabling detection of clinically meaningful changes in pregnanetriol excretion .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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